(E)-1-allyl-8-(2-(3-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

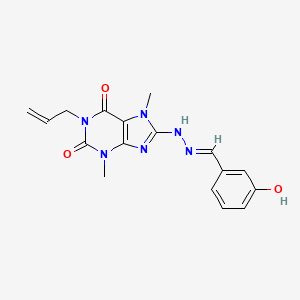

The compound (E)-1-allyl-8-(2-(3-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione belongs to a class of purine derivatives characterized by a 3,7-dimethylpurine-2,6-dione core. Key structural features include:

- Position 1: An allyl group, which enhances solubility and modulates receptor interactions.

- Position 8: A hydrazinyl-linked 3-hydroxybenzylidene substituent, critical for molecular recognition and biological activity.

- Core framework: The 3,7-dimethylpurine-2,6-dione scaffold, known for its role in receptor binding and stability .

This compound’s design leverages the purine core’s versatility, with modifications aimed at optimizing pharmacological properties such as receptor affinity and metabolic stability.

Properties

IUPAC Name |

8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-4-8-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-6-5-7-12(24)9-11/h4-7,9-10,24H,1,8H2,2-3H3,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQFWMYAVNMAJQ-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)N(C2=O)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)O)N(C(=O)N(C2=O)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-allyl-8-(2-(3-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. Its unique structure features an allyl group and a hydrazine derivative, which may confer significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Formula

- Molecular Formula : C17H18N6O3

- Molecular Weight : 354.37 g/mol

Structural Features

The compound's structure includes:

- A purine base modified by an allyl group.

- A hydrazine derivative substituted with a 3-hydroxybenzylidene moiety.

This combination of functional groups suggests potential biological activity, particularly in pharmacological applications.

Antioxidant Properties

The presence of hydroxyl groups in the structure may confer antioxidant capabilities. These properties can help neutralize free radicals and reduce oxidative stress, which is implicated in various diseases.

Anticancer Activity

Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Antimicrobial Effects

The structural features suggest potential antimicrobial properties against various pathogens. The compound may exhibit activity against bacteria and fungi, which could be beneficial in treating infections.

The biological activity of this compound is hypothesized to involve:

- Interaction with specific enzymes and receptors within biological systems.

- Modulation of signaling pathways related to inflammation and immune response.

In Vitro Studies

Several studies have investigated the compound's effects on cancer cell lines:

- Study 1 : Demonstrated significant inhibition of cell growth in breast cancer cell lines (MCF-7).

- Study 2 : Showed that the compound induced apoptosis in leukemia cells through caspase activation.

In Vivo Studies

Animal models have been used to evaluate the therapeutic potential:

- Study 3 : Mice treated with the compound exhibited reduced tumor growth compared to control groups.

Comparative Analysis

| Study | Type | Findings |

|---|---|---|

| Study 1 | In Vitro | Significant growth inhibition in MCF-7 cells |

| Study 2 | In Vitro | Induction of apoptosis in leukemia cells |

| Study 3 | In Vivo | Reduced tumor growth in treated mice |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Position 8 Substituents

The substituent at position 8 significantly influences biological activity. Below is a comparative analysis:

Key Observations :

- Hydrazinyl-Benzylidene Derivatives: The target compound and its analogues () share a hydrazine-linked aromatic moiety.

- Piperazine Derivatives : Compounds with arylpiperazine groups (e.g., 2,3-dichlorophenylpiperazine) exhibit high affinity for serotonin (5-HT6) and dopamine (D2) receptors due to the spacer length and halogen interactions .

- Caffeine Analogues : Substitution with pyridinyloxy groups (e.g., 6-methylpyridin-2-yloxy) abolishes caffeine’s CNS stimulation but retains analgesic effects, suggesting position 8’s role in modulating activity .

Impact of Position 1 Substitutions

- Allyl vs. Methyl/Alkyl Groups : The allyl group in the target compound may enhance membrane permeability compared to smaller alkyl groups (e.g., methyl in ). For example, 1-ethyl-3,7-dimethylpurine derivatives () demonstrate improved pharmacokinetic profiles due to increased lipophilicity.

Core Modifications and Receptor Affinity

- 3,7-Dimethylpurine-2,6-dione Core: This scaffold is essential for binding to purinergic and monoaminergic receptors. Studies show that a three-methylene spacer between the purine core and arylpiperazine maximizes 5-HT6/D2 affinity .

- Sulfonyl and Thioether Derivatives : Compounds like 8-(methylsulfonyl)-purine-2,6-dione () exhibit kinase inhibitory activity, highlighting the core’s adaptability for diverse targets.

Research Findings and Implications

- Receptor Selectivity: The hydrazinyl-benzylidene moiety in the target compound may target adenosine or serotonin receptors, analogous to caffeine derivatives . However, its lack of a piperazine group likely reduces dopamine receptor affinity compared to .

- Synthetic Feasibility : The allyl and hydrazinyl groups are synthetically accessible via nucleophilic substitution and condensation reactions, as demonstrated in .

Q & A

Q. What synthetic routes are recommended for preparing (E)-1-allyl-8-(2-(3-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The compound can be synthesized via hydrazinyl-purine-dione intermediates reacting with carbonyl-containing compounds. A typical procedure involves:

- Condensation of 8-hydrazinyl-1,3-dimethylpurine-2,6-dione with 3-hydroxybenzaldehyde under reflux in ethanol/acetic acid .

- Purification via recrystallization using a mixture of dimethylformamide (DMFA) and isopropanol .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Hydrazine coupling | Ethanol, reflux, 24 hours | Use anhydrous solvents to minimize side reactions |

| Purification | DMFA/isopropanol (1:2 v/v) | Slow cooling enhances crystal purity |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H NMR Spectroscopy : Assign peaks for the allyl group (δ 5.8–6.0 ppm, multiplet), hydrazinyl protons (δ 8.5–9.0 ppm), and aromatic protons from the 3-hydroxybenzylidene moiety (δ 6.7–7.3 ppm) .

- Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the hydrazine linkage .

Q. How should researchers handle storage and stability concerns?

- Methodological Answer :

- Store as a powder in airtight containers at room temperature, protected from light and moisture (hydrazine groups are sensitive to hydrolysis) .

- Monitor stability via periodic HPLC analysis to detect decomposition products.

Advanced Research Questions

Q. How can reaction mechanisms for hydrazinyl-Schiff base formation be elucidated?

- Methodological Answer :

- Use kinetic studies (e.g., varying temperature/pH) to identify rate-determining steps.

- Isotopic Labeling : Introduce deuterium at the aldehyde carbonyl to track proton transfer during imine formation .

- Computational Modeling : Density Functional Theory (DFT) calculations can map transition states and activation energies for the condensation step .

Q. How to resolve contradictions in NMR data between synthetic batches?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration) by comparing experimental data with crystal structures of analogous purine-diones .

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) that may cause signal splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly for allyl and hydrazinyl groups.

Q. What strategies optimize pharmacological activity profiling?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the allyl or hydrazinyl moieties and test against target enzymes (e.g., xanthine oxidase) .

- In Silico Screening : Dock the compound into protein active sites (e.g., using PDB ligand 6Z8 as a reference) to predict binding affinities .

Q. How to develop a robust HPLC method for purity analysis?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid.

- Detection : UV absorbance at 254 nm (optimal for purine derivatives).

- Validation : Include spike recovery tests with synthetic impurities (e.g., unreacted hydrazine intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.